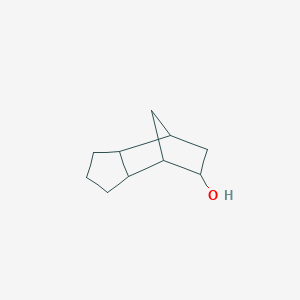

Octahydro-4,7-methano-1H-inden-5-ol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22466. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tricyclo[5.2.1.02,6]decan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZJBAXKHJIQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C3CC2CC3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864392 | |

| Record name | 4,7-Methano-1H-inden-5-ol, octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-89-7 | |

| Record name | Octahydro-4,7-methano-1H-inden-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Methano-1H-inden-5-ol, octahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4, hexahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methano-1H-inden-5-ol, octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Methano-1H-inden-5-ol, octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydro-4,7-methano-1H-inden-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers of Octahydro-4,7-methano-1H-inden-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-4,7-methano-1H-inden-5-ol, a saturated tetracyclic alcohol with the molecular formula C₁₀H₁₆O, exists as a mixture of stereoisomers, primarily the exo and endo epimers.[1][2] This technical guide provides a comprehensive overview of the synthesis, structural characterization, and potential biological significance of these isomers. Detailed experimental protocols for the stereoselective synthesis and separation of the exo and endo isomers are presented, along with a comparative analysis of their physicochemical and spectroscopic properties. While the biological activity of the parent alcohols is an emerging area of research, this guide also explores the known biological activities of structurally related derivatives, highlighting potential avenues for future investigation in drug discovery and development.

Introduction

The rigid, cage-like structure of the tricyclo[5.2.1.02,6]decane scaffold, the core of this compound, has garnered significant interest in medicinal chemistry and materials science.[1] The defined three-dimensional arrangement of this skeleton provides a unique platform for the development of novel bioactive molecules. The orientation of the hydroxyl group at the C-5 position, either in the exo or endo configuration, significantly influences the molecule's steric and electronic properties, which in turn can dictate its biological interactions.

This guide aims to provide a detailed technical resource for researchers working with or interested in the structural isomers of this compound.

Stereoisomers of this compound

The primary structural variation in this compound arises from the stereochemistry at the carbon atom bearing the hydroxyl group, leading to the existence of exo and endo isomers. The terms exo and endo describe the relative orientation of the substituent (the hydroxyl group) with respect to the bridged ring system. In the context of the tricyclo[5.2.1.02,6]decane skeleton, the exo position is on the opposite side of the main six-membered ring from the methano bridge, while the endo position is on the same side.

The steric hindrance on the endo face is greater due to the proximity of the ethano bridge. This steric difference is a key factor in the stereoselectivity of synthetic reactions.

Synthesis of Structural Isomers

The synthesis of the exo and endo isomers of this compound typically involves a two-step process starting from dicyclopentadiene.

Step 1: Synthesis of the Ketone Precursor

The common precursor for both alcohol isomers is tricyclo[5.2.1.02,6]decan-8-one (also known as octahydro-4,7-methano-1H-inden-5-one). This ketone is synthesized through the Diels-Alder dimerization of cyclopentadiene to yield dicyclopentadiene, followed by hydrogenation of the double bonds and subsequent oxidation.

Step 2: Stereoselective Reduction of the Ketone

The stereochemical outcome of the reduction of tricyclo[5.2.1.02,6]decan-8-one is highly dependent on the choice of reducing agent.

-

Formation of the exo-alcohol: Reduction with less sterically demanding reducing agents, such as sodium borohydride (NaBH₄), typically favors the formation of the exo-alcohol. The hydride attacks the carbonyl group from the less hindered exo face, pushing the resulting hydroxyl group into the exo position.

-

Formation of the endo-alcohol: To achieve a higher yield of the endo-alcohol, sterically bulky reducing agents are employed. Reagents like L-selectride® (lithium tri-sec-butylborohydride) or K-selectride® (potassium tri-sec-butylborohydride) approach the carbonyl from the less hindered exo face, forcing the hydroxyl group into the more sterically congested endo position.[3][4]

Below is a logical workflow for the synthesis of the isomers:

Experimental Protocols

Synthesis of exo-Octahydro-4,7-methano-1H-inden-5-ol

Materials:

-

Tricyclo[5.2.1.02,6]decan-8-one

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Tricyclo[5.2.1.02,6]decan-8-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure exo-alcohol.

Synthesis of endo-Octahydro-4,7-methano-1H-inden-5-ol

Materials:

-

Tricyclo[5.2.1.02,6]decan-8-one

-

L-selectride® (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Tricyclo[5.2.1.02,6]decan-8-one in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the L-selectride® solution dropwise to the stirred ketone solution.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Allow the reaction to warm slowly to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of 3 M aqueous NaOH solution, followed by the slow addition of 30% hydrogen peroxide.

-

Stir the mixture at room temperature for 2 hours.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure endo-alcohol.

Data Presentation

Physicochemical Properties

| Property | exo-Isomer | endo-Isomer | Precursor Ketone |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O | C₁₀H₁₄O |

| Molecular Weight | 152.23 g/mol | 152.23 g/mol | 150.22 g/mol [5] |

| Appearance | White to off-white solid | White to off-white solid | Colorless liquid |

| Boiling Point | Not available | Not available | 234-235 °C (est.)[6] |

| Melting Point | Not available | Not available | Not applicable |

| Specific Gravity | Not available | Not available | 1.051 - 1.053 @ 20°C[6] |

| Refractive Index | Not available | Not available | 1.500 - 1.503 @ 20°C[6] |

Spectroscopic Data (Predicted and Reported for Related Structures)

Detailed experimental NMR and mass spectrometry data for the purified individual isomers are not widely available in the public domain. The following table provides expected chemical shift ranges based on the analysis of related tricyclic structures.

| Nucleus | exo-Isomer (Predicted) | endo-Isomer (Predicted) |

| ¹H NMR (δ, ppm) | 3.5 - 4.0 (CH-OH) | 3.8 - 4.3 (CH-OH) |

| 0.8 - 2.5 (aliphatic protons) | 0.8 - 2.5 (aliphatic protons) | |

| ¹³C NMR (δ, ppm) | 70 - 80 (C-OH) | 65 - 75 (C-OH) |

| 20 - 50 (aliphatic carbons) | 20 - 50 (aliphatic carbons) |

Note: The chemical shift of the proton and carbon of the C-OH group is expected to be a key distinguishing feature between the exo and endo isomers in their respective NMR spectra.

Separation and Characterization

The separation of the exo and endo isomers can be achieved by column chromatography on silica gel, as described in the experimental protocols. For analytical purposes and for the separation of enantiomers (if a chiral synthesis is performed), High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice.

Typical HPLC conditions for chiral separation:

-

Column: Chiral stationary phase (e.g., cellulose or amylose derivatives).

-

Mobile Phase: A mixture of n-hexane and isopropanol.

-

Detection: UV detector at a low wavelength (e.g., 210 nm) or a refractive index detector.

Biological Activity and Future Perspectives

While the primary application of this compound and its derivatives has been in the fragrance industry, there is emerging evidence of the biological activity of the tricyclo[5.2.1.02,6]decane scaffold.

Derivatives of this core structure have shown potential as:

-

Antitumor Agents: A dithiocarbonate derivative, Potassium tricyclo[5.2.1.0(2,6)]-decan-8-yl dithiocarbonate (D609), has been identified as a selective antitumor agent.

-

Enzyme Inhibitors: The rigid framework is a promising scaffold for designing specific enzyme inhibitors.

The parent alcohols, exo- and endo-Octahydro-4,7-methano-1H-inden-5-ol, represent valuable starting points for the synthesis of new chemical entities. The stereochemistry of the hydroxyl group is expected to play a crucial role in the binding affinity and selectivity of these compounds towards biological targets.

Future research should focus on:

-

Systematic biological screening of the individual exo and endo isomers to identify novel biological activities.

-

Structure-activity relationship (SAR) studies to understand how the stereochemistry influences biological function.

-

Investigation of potential signaling pathways modulated by these compounds.

No specific signaling pathways have been elucidated for the parent alcohol isomers to date. However, given the structural similarity of the core scaffold to other bioactive molecules, potential interactions with nuclear receptors or G-protein coupled receptors could be explored.

Conclusion

This technical guide has provided a comprehensive overview of the structural isomers of this compound, with a focus on their synthesis, separation, and characterization. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. While the biological activities of the parent exo and endo alcohols remain largely unexplored, the promising activities of related derivatives suggest that these isomers are valuable building blocks for the development of new therapeutic agents. Further investigation into the biological effects of these stereochemically defined molecules is warranted and holds the potential to uncover novel pharmacological activities.

References

- 1. tricyclo[5.2.1.0,2,6]decan-8-amine | 669-51-2 | Benchchem [benchchem.com]

- 2. TRICYCLO[5.2.1.0(2,6)]DECAN-8-OL | 15904-95-7 [chemicalbook.com]

- 3. K-selectride - Wikipedia [en.wikipedia.org]

- 4. L-selectride - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. tricyclodecane-8-one, 13380-94-4 [thegoodscentscompany.com]

An In-depth Technical Guide to the Synthesis of Octahydro-4,7-methano-1H-inden-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Octahydro-4,7-methano-1H-inden-5-ol, a valuable intermediate in various chemical industries. The synthesis is a multi-step process commencing with the Diels-Alder dimerization of cyclopentadiene to form the foundational tricyclic framework, followed by hydration and oxidation to the corresponding ketone. The final step involves the reduction of the ketone to the target alcohol. This document details the experimental protocols for each key stage, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known by synonyms such as 5-Hydroxy-tetrahydro-exo-dicyclopentadiene and Tricyclo[5.2.1.0(2,6)]decan-8-ol, is a saturated bicyclic alcohol. Its rigid, three-dimensional structure makes it a significant building block in the synthesis of more complex molecules. It serves as a key intermediate in the production of cyclopentanonorcamphor and is utilized to enhance the glass transition temperature of polymers like polymethyl methacrylate (PMMA)[1]. The synthesis of this alcohol relies on fundamental organic reactions, including the Diels-Alder cycloaddition and ketone reduction, making it an excellent case study for process development and optimization.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually divided into two primary stages. The first stage establishes the core tricyclic carbon skeleton through the formation of a ketone precursor. The second stage involves the reduction of this ketone to the desired alcohol.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Stage 1: Synthesis of the Ketone Precursor (Octahydro-4,7-methano-5H-inden-5-one)

The formation of the key ketone intermediate, Octahydro-4,7-methano-5H-inden-5-one, begins with the well-known Diels-Alder dimerization of cyclopentadiene.

3.1.1 Step 1: Diels-Alder Dimerization of Cyclopentadiene

Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene. For syntheses requiring the monomer, commercial dicyclopentadiene must be "cracked" via a retro-Diels-Alder reaction.

-

Protocol for Cracking Dicyclopentadiene:

-

Set up a fractional distillation apparatus.

-

Charge the distillation flask with commercial dicyclopentadiene.

-

Heat the flask to approximately 170°C. The dicyclopentadiene will undergo a retro-Diels-Alder reaction to yield cyclopentadiene monomer.

-

The lower-boiling cyclopentadiene (b.p. 41°C) is distilled off and collected in a receiver cooled in an ice bath.

-

The freshly distilled cyclopentadiene should be used immediately in the subsequent dimerization step.

-

-

Protocol for Dimerization:

-

Allow the freshly prepared cyclopentadiene monomer to stand at room temperature.

-

The dimerization reaction is spontaneous and exothermic.

-

The reaction progress can be monitored by observing the increase in the boiling point of the mixture. The formation of the endo isomer is kinetically favored.

-

References

An In-Depth Technical Guide to Octahydro-4,7-methano-1H-inden-5-ol (CAS: 13380-89-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-4,7-methano-1H-inden-5-ol, with the CAS number 13380-89-7, is a tricyclic alcohol characterized by a rigid carbon skeleton. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its current and potential applications. While direct research into the specific biological activities and signaling pathways of this compound is limited, this guide also discusses the known toxicological data and the biological relevance of structurally related compounds.

Chemical and Physical Properties

This compound, also known by synonyms such as Hexahydro-4,7-methanoindan-5-ol and Hydroxytetrahydrodicyclopentadiene, possesses a unique bridged-ring structure that imparts distinct physical and chemical characteristics.[1][2] A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13380-89-7 | [1] |

| Molecular Formula | C₁₀H₁₆O | [1] |

| Molecular Weight | 152.23 g/mol | [1] |

| Melting Point | 120-121 °C | ChemicalBook |

| Boiling Point | 255 °C | ChemicalBook |

| Density | 1.115 g/cm³ | ChemicalBook |

| Flash Point | 105 °C | ChemicalBook |

| pKa | 15.06 ± 0.20 (Predicted) | ChemicalBook |

| LogP | 2.479 (Estimated) | ChemicalBook |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from dicyclopentadiene.

Synthesis Workflow

References

physical and chemical properties of Octahydro-4,7-methano-1H-inden-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-4,7-methano-1H-inden-5-ol, a tricyclic alcohol, presents a unique structural scaffold that has garnered interest in various chemical and biological fields. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance, particularly in relation to estrogenic activity. The information is presented to support further research and application in drug development and material science.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature. Its rigid, saturated tricyclic structure is a key determinant of its physical properties and reactivity. The hydroxyl group at the 5-position is a primary site for chemical modification.

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O | [1][2][3] |

| Molecular Weight | 152.23 g/mol | [1][2][3] |

| CAS Number | 13380-89-7 | [1][2] |

| Appearance | White powder/crystalline solid | [4] |

| Melting Point | 120-121 °C | [3] |

| Boiling Point | 255 °C | [3] |

| Density | 1.115 g/cm³ | [3] |

| Flash Point | 105 °C | [3] |

| XLogP3 | 2.3 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of the corresponding ketone, Octahydro-4,7-methano-1H-inden-5-one. A general procedure is outlined below, based on common organic synthesis practices.

Reaction: Reduction of Octahydro-4,7-methano-1H-inden-5-one

Reagents and Materials:

-

Octahydro-4,7-methano-1H-inden-5-one

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol (for NaBH₄) or Diethyl ether/Tetrahydrofuran (for LiAlH₄)

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Octahydro-4,7-methano-1H-inden-5-one in an appropriate solvent (e.g., methanol for NaBH₄) at room temperature under magnetic stirring.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to control the reaction temperature and any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of distilled water, followed by a dilute solution of hydrochloric acid to neutralize any excess reducing agent and decompose the borate complexes.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing and Drying: Combine the organic extracts and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography to obtain the pure compound.

Determination of Physical Properties

2.2.1. Melting Point Determination (Capillary Method) [5][6]

-

Sample Preparation: A small amount of the purified, dry crystalline sample is packed into a capillary tube sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil).

-

Heating: The apparatus is heated slowly and steadily.

-

Observation: The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A sharp melting point range (typically ≤ 1 °C) is indicative of high purity.

2.2.2. Boiling Point Determination (Siwoloboff's Method) [7]

-

Sample Preparation: A small amount of the liquid sample (if the compound is melted or dissolved in a high-boiling solvent) is placed in a small test tube.

-

Apparatus Setup: A capillary tube, sealed at the upper end, is placed with its open end downwards into the test tube. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable bath (e.g., paraffin oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, there is evidence suggesting that its derivatives may possess estrogenic activity. This activity is likely mediated through interaction with estrogen receptors (ERs), which can trigger genomic and non-genomic signaling cascades.

Potential Estrogenic Signaling Pathway

The diagram below illustrates a conceptual model of how an estrogenic compound could initiate signaling through estrogen receptors.

References

The Enigmatic Biological Profile of Octahydro-4,7-methano-1H-inden-5-ol Derivatives: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-4,7-methano-1H-inden-5-ol and its derivatives represent a class of synthetic compounds primarily recognized for their significant contributions to the fragrance industry. Their unique chemical structures provide desirable olfactory properties, leading to their widespread use in perfumes, cosmetics, and other consumer products. However, beyond their application in scent formulations, the biological activities of these molecules remain largely uncharted territory. This technical guide aims to provide an in-depth overview of the currently available information regarding the biological effects of this compound derivatives, with a particular focus on the data relevant to researchers, scientists, and drug development professionals. While the existing literature points towards potential hormonal activities, a notable scarcity of quantitative data and detailed experimental protocols presents a significant knowledge gap.

Chemical Identity and Primary Applications

The core structure, this compound, also known by its IUPAC name tricyclo[5.2.1.0²,⁶]decan-8-ol, is a saturated bicyclic alcohol.[1] Derivatives of this parent molecule are typically synthesized to enhance or modify its fragrance profile. These compounds are valued for their complex and persistent scents, making them key ingredients in a variety of consumer goods.[2] Beyond their use as fragrances, some derivatives serve as versatile synthetic intermediates in organic chemistry.[2][3]

Reported Biological Activities: A Landscape of Limited Data

General toxicological and safety assessments have been conducted on some derivatives, primarily in the context of their use in consumer products. However, detailed mechanistic studies and quantitative evaluations of their biological activities are sparse in publicly accessible scientific literature.

Hormonal Modulation and Endocrine Disruption Potential

Several sources suggest that derivatives of this compound may possess hormonal activities, including potential estrogenic effects and the capacity to act as endocrine disruptors.[2] This is a critical area of interest for drug development and safety assessment, as compounds that interact with the endocrine system can have profound physiological effects.

Despite these indications, the current body of research lacks specific, quantitative data to substantiate these claims. Key metrics essential for risk assessment and pharmacological evaluation, such as:

-

IC50/EC50 Values: No publicly available studies report the half-maximal inhibitory or effective concentrations of these derivatives on specific biological targets.

-

Receptor Binding Affinities: Data on the binding affinity of these compounds to estrogen receptors or other nuclear receptors are not available.

-

In Vivo Studies: Comprehensive in vivo studies detailing the physiological effects of these compounds are not documented in the accessible literature.

The absence of this quantitative data makes it impossible to construct a detailed toxicological or pharmacological profile.

Experimental Protocols: An Unmet Need

A thorough review of the existing literature reveals a significant lack of detailed experimental protocols related to the biological activities of this compound derivatives. To adequately assess their potential as pharmacological agents or to understand their toxicological profiles, standardized and reproducible methodologies are required. Future research should focus on employing a range of in vitro and in vivo assays, including but not limited to:

-

Receptor Binding Assays: To determine the affinity and selectivity of these compounds for various nuclear receptors.

-

Reporter Gene Assays: To quantify the transcriptional activation or inhibition of hormone-responsive genes.

-

Cell Proliferation Assays: To assess the estrogenic or anti-estrogenic effects on hormone-dependent cell lines.

-

In Vivo Uterotrophic Assays: To evaluate the estrogenic activity in animal models.

Data Presentation: A Call for Future Research

Due to the lack of quantitative data in the current literature, a structured table summarizing the biological activities of this compound derivatives cannot be provided at this time. The scientific community would greatly benefit from studies that generate and publish such data to facilitate comparative analysis and further research.

Signaling Pathways and Experimental Workflows: A Conceptual Framework

While no specific signaling pathways have been elucidated for the biological activities of this compound derivatives, we can hypothesize a potential mechanism of action based on the suggestion of estrogenic activity. If these compounds do indeed interact with estrogen receptors, they could modulate the classical estrogen signaling pathway.

Below is a conceptual diagram illustrating the hypothetical estrogen receptor signaling pathway that could be investigated for these compounds.

References

Unraveling the Molecular Interactions of an Endocrine-Modulating Agent: A Technical Guide to the Mechanism of Action of Octahydro-4,7-methano-1H-inden-5-ol and its Derivatives

For Immediate Release

This technical guide provides an in-depth examination of the mechanism of action of Octahydro-4,7-methano-1H-inden-5-ol and its biologically active derivatives, with a particular focus on their interaction with the endocrine system. Synthesizing available research, this document is intended for researchers, scientists, and drug development professionals engaged in the study of endocrine modulation and toxicology.

While this compound is widely utilized as a synthetic intermediate in the fragrance industry, scientific inquiry has revealed that its derivatives, notably 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol, possess the capacity to interact with and modulate estrogen receptor (ER) signaling pathways. This guide will detail the available evidence for these interactions, present quantitative data from relevant assays, and outline the experimental protocols used to elucidate these findings.

Endocrine System Interaction: Estrogenic Activity

The primary mechanism of action identified for derivatives of this compound is their ability to act as estrogen receptor agonists. This has been demonstrated through both in vitro and in vivo studies.

Estrogen Receptor Alpha (ERα) Agonism

A key derivative, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol, has been shown to exhibit agonistic activity towards Estrogen Receptor alpha (ERα). This interaction has been confirmed in reporter gene assays, where the compound was capable of inducing the expression of a reporter gene under the control of an estrogen-responsive element. This indicates that the compound can bind to ERα and trigger the downstream transcriptional events typically initiated by the natural ligand, estradiol.

In Vivo Estrogenic Effects

The estrogenic activity of 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol has been further substantiated through the immature rat uterotrophic assay. This in vivo assay is a standard method for assessing the estrogenic or anti-estrogenic potential of a chemical. In this model, the administration of the compound led to a statistically significant increase in uterine weight in immature female rats, an effect characteristic of estrogenic substances.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the estrogenic activity of 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol.

| Assay Type | Endpoint | Result | Reference |

| Reporter Gene Assay | ERα Agonism | Positive | [1] |

| Immature Rat Uterotrophic Assay | Uterine Weight | Positive | [1] |

| Reporter Gene Assay | ERα Antagonism | Positive | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the assessment of the estrogenic activity of 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol.

Reporter Gene Assay for ERα Agonism and Antagonism

This in vitro assay is designed to measure the ability of a test chemical to bind to and activate the estrogen receptor, leading to the expression of a reporter gene (e.g., luciferase).

Experimental Workflow:

Methodology:

-

Cell Culture: HeLa cells are maintained in a suitable growth medium supplemented with fetal bovine serum.

-

Transfection: Cells are transiently transfected with two plasmids: one expressing the human ERα and another containing a luciferase reporter gene driven by an estrogen-responsive element (ERE).

-

Treatment: After transfection, cells are treated with various concentrations of 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol to assess agonist activity. For antagonist activity, cells are co-treated with a fixed concentration of ethinyl estradiol and varying concentrations of the test compound.

-

Incubation: Cells are incubated for 24-48 hours to allow for receptor binding, transcriptional activation, and reporter protein expression.

-

Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control, and dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Immature Rat Uterotrophic Assay

This in vivo assay evaluates the ability of a chemical to elicit a proliferative response in the uterine tissue of immature female rats.

Experimental Workflow:

Methodology:

-

Animal Model: Immature female Sprague-Dawley rats are used.

-

Dosing: The animals are administered the test compound, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol, or a vehicle control daily for three consecutive days.

-

Endpoint Measurement: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).

-

Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group using appropriate statistical methods to determine if there is a significant increase.

Signaling Pathway

The estrogenic action of 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol is mediated through the classical estrogen receptor signaling pathway.

Pathway Description:

-

Ligand Binding: 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol, acting as a xenoestrogen, diffuses across the cell membrane and binds to the ligand-binding domain of the estrogen receptor (ERα) located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).

-

Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the ERα, leading to the dissociation of the HSPs.

-

Dimerization and Nuclear Translocation: The activated ERα monomers then dimerize and translocate into the nucleus.

-

DNA Binding and Transcriptional Activation: In the nucleus, the ERα dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.

-

Gene Expression: This binding recruits co-activator proteins and the general transcription machinery, leading to the transcription of estrogen-responsive genes.

-

Protein Synthesis and Cellular Response: The resulting messenger RNA (mRNA) is translated into proteins that mediate the physiological effects of estrogens, such as the cellular proliferation observed in the uterotrophic assay.

Conclusion

The available scientific evidence indicates that while this compound itself is primarily an industrial chemical, its derivative, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol, is a biologically active compound with a clear mechanism of action involving the modulation of the estrogen receptor signaling pathway. This compound acts as an ERα agonist, stimulating estrogenic responses both in vitro and in vivo. This technical guide provides a foundational understanding of these interactions, which is critical for the fields of toxicology, pharmacology, and drug development. Further research is warranted to fully characterize the binding affinity, potency, and potential adverse effects of this and other related compounds.

References

The Stereochemistry and Chirality of Octahydro-4,7-methano-1H-inden-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-4,7-methano-1H-inden-5-ol, with the systematic IUPAC name tricyclo[5.2.1.02,6]decan-8-ol, is a saturated bicyclic alcohol. Its rigid tricyclic framework results in a complex stereochemical profile with multiple stereoisomers. This technical guide provides a comprehensive overview of the stereochemistry and chirality of this compound, including the synthesis of its stereoisomers, methods for their separation and characterization, and a discussion of their potential applications. While primarily used in the fragrance industry, its structurally complex and chiral nature makes it an interesting scaffold for medicinal chemistry and materials science.

Introduction

This compound is a polycyclic alcohol that has garnered interest primarily for its application as a fragrance ingredient.[1] Its molecular structure, based on the tricyclo[5.2.1.02,6]decane skeleton, is characterized by a high degree of rigidity and multiple chiral centers, leading to the existence of several stereoisomers. The spatial arrangement of the hydroxyl group and the fusion of the cyclopentane rings can result in various diastereomers and enantiomers, each with potentially unique physical, chemical, and biological properties. Understanding and controlling the stereochemistry of this compound is crucial for its synthesis, purification, and application.

Stereochemical Complexity

The core structure of this compound contains four chiral centers, leading to a total of 24 = 16 possible stereoisomers. These stereoisomers exist as pairs of enantiomers. The stereochemistry is further complicated by the endo/exo isomerism arising from the bridged ring system.

The precursor, Octahydro-4,7-methano-1H-inden-5-one (tricyclo[5.2.1.02,6]decan-8-one), can exist as endo and exo diastereomers. The subsequent reduction of the ketone to the alcohol introduces another stereocenter at the carbon bearing the hydroxyl group. The approach of the reducing agent can be from the less sterically hindered face, leading to the preferential formation of one diastereomer over the other.

Synthesis of Stereoisomers

The synthesis of specific stereoisomers of this compound relies on stereoselective methods. A common route involves the reduction of the corresponding ketone, tricyclo[5.2.1.02,6]decan-8-one.

Diastereoselective Reduction of Tricyclo[5.2.1.02,6]decan-8-one

The reduction of tricyclo[5.2.1.02,6]decan-8-one with hydride reducing agents such as sodium borohydride (NaBH4) can lead to a mixture of diastereomeric alcohols. The facial selectivity of the hydride attack is influenced by the steric hindrance of the tricyclic system. Generally, the hydride will attack from the less hindered exo face, which would be expected to yield the endo-alcohol as the major product. However, the exact diastereomeric ratio is dependent on the specific reducing agent and reaction conditions. In some cases, base-catalyzed equilibration can be used to enrich the thermodynamically more stable isomer. For a related aldehyde, an initial exo:endo ratio of 1.45:1 was enriched to 5.25:1 upon equilibration.[2]

Experimental Protocol: Diastereoselective Reduction

A representative, though general, protocol for the reduction of a tricyclic ketone is as follows:

-

Dissolution: Dissolve tricyclo[5.2.1.02,6]decan-8-one in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Reducing Agent: Slowly add a molar excess of sodium borohydride (NaBH4) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy the excess NaBH4.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Washing and Drying: Wash the organic layer with brine, dry over an anhydrous salt like sodium sulfate (Na2SO4), and filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture of diastereomeric alcohols.

-

Purification: The individual diastereomers can then be separated by column chromatography or distillation.[3]

Separation and Characterization of Stereoisomers

Due to their similar physical properties, the separation of the stereoisomers of this compound can be challenging. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is a powerful technique for the separation of both diastereomers and enantiomers.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC columns, such as those with polysaccharide-based stationary phases (e.g., cellulose or amylose derivatives), are commonly used for the resolution of enantiomers. The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral stationary phase.

Experimental Protocol: Chiral HPLC Separation (General)

A general protocol for the chiral HPLC separation of stereoisomers is as follows. Optimization of these parameters is crucial for achieving baseline separation.

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: A chiral stationary phase column (e.g., Chiralpak® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is a critical parameter for optimization.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where the analyte has some absorbance (often in the low UV range, e.g., 210-230 nm, if no strong chromophore is present).

-

Temperature: Column temperature can be controlled to improve resolution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of the stereoisomers of this compound. The rigid nature of the tricyclic system results in distinct chemical shifts and coupling constants for the protons in different stereochemical environments.

Table 1: Representative 1H and 13C NMR Data for Related Tricyclo[5.2.1.02,6]decane Alcohols

Data is for the alcohol derivatives of 8-formyl-2,6-exo-tricyclo[5.2.1.02,6]decane and should be considered representative.[3]

| Isomer | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| exo-Alcohol | 0.8-1.05 (m, 4H), 1.09-1.32 (m, 3H), 1.51-1.67 (m, 2H), 1.72-1.90 (m, 4H), 1.94 ("s", 2H), 2.05 (br. s, 1H, OH), 3.33-3.43 (m, 2H, CH2OH) | 27.4 (t), 29.1 (t), 32.0 (t), 32.4 (t), 33.1 (t), 40.6 (d), 42.4 (d), 44.4 (d), 47.8 (d), 48.5 (d), 66.5 (t) |

| endo-Alcohol | 0.50-0.56 (m, 1H), 0.86-1.05 (m, 3H), 1.07-1.25 (m, 1H), 1.40-1.46 (m, 1H), 1.58-1.74 (m, 3H), 1.77-1.94 (m, 3H), 1.96-2.11 (m, 3H), 2.22 (br. s, 1H, OH), 3.48-3.60 (m, 2H, CH2OH) | 27.1 (t), 32.2 (t), 32.7 (t), 32.8 (t), 33.7 (t), 40.2 (d), 41.1 (d), 41.9 (d), 42.1 (d) 48.4 (d), 64.2 (t) |

Chirality and Optical Activity

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows in the study of this compound stereochemistry.

Caption: Synthetic and separation workflow for diastereomers.

Caption: Workflow for enantiopure isomer analysis.

Conclusion

The stereochemistry of this compound is complex, with multiple stereoisomers arising from its rigid, chiral tricyclic structure. The synthesis of specific stereoisomers can be achieved through diastereoselective reduction of the precursor ketone, followed by chromatographic separation of the resulting diastereomers and enantiomers. Spectroscopic techniques, particularly NMR, are crucial for the structural characterization of these isomers. While its primary application is in the fragrance industry, the well-defined three-dimensional structure and chirality of this compound make it a molecule of interest for further exploration in asymmetric synthesis and as a scaffold in drug discovery. Further research is needed to determine the specific properties of each stereoisomer and to develop efficient and scalable methods for their enantioselective synthesis.

References

- 1. tricyclo[5.2.1.0,2,6]decan-8-amine | 669-51-2 | Benchchem [benchchem.com]

- 2. EP0533892B1 - 8-exo-formyl-2,6-exo-tricyclo[5.2.1.0/2,6]decane, method for preparing it and use of same - Google Patents [patents.google.com]

- 3. US5492887A - 8-exo-formyl-2,6-exo-tricyclo(5.2.1.02,6)decane, method of preparing it and use of the same - Google Patents [patents.google.com]

Potential Research Areas for Octahydro-4,7-methano-1H-inden-5-ol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octahydro-4,7-methano-1H-inden-5-ol, a tricyclic alcohol with a rigid, cage-like structure, presents a compelling yet underexplored scaffold for drug discovery. While its primary commercial application to date has been in the fragrance industry, the structural similarity of its core to adamantane—a well-established pharmacophore—suggests significant untapped potential in medicinal chemistry. This technical guide outlines promising research avenues for this compound and its derivatives, focusing on neuroprotective and antiviral applications. Drawing parallels with the known biological activities of analogous adamantane derivatives, this document provides a foundational framework for initiating research programs, including exemplary experimental protocols and key areas for chemical derivatization.

Core Compound Overview

This compound possesses a tricyclo[5.2.1.02,6]decane core, which imparts a unique three-dimensional architecture. This rigid structure is advantageous in drug design as it can lead to higher binding affinities and improved metabolic stability. The presence of a hydroxyl group at the 5-position provides a convenient handle for synthetic modification, allowing for the generation of a diverse library of derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H16O | PubChem |

| Molecular Weight | 152.23 g/mol | PubChem |

| IUPAC Name | Tricyclo[5.2.1.02,6]decan-8-ol | PubChem |

| CAS Number | 13380-89-7 | PubChem |

| Appearance | Powder | Home Sunshine Pharma[1] |

Proposed Research Area 1: Neuroprotective Agents Targeting NMDA Receptors

Rationale

The adamantane scaffold is a key feature of several approved drugs targeting the central nervous system (CNS), most notably memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease. The rigid, lipophilic nature of the adamantane cage is believed to contribute to its favorable pharmacokinetic properties and its ability to interact with the NMDA receptor ion channel. Given the structural analogy, the this compound core represents a novel scaffold for the design of new NMDA receptor modulators with potentially improved efficacy and safety profiles.

Proposed Derivatization Strategy

A primary focus for derivatization would be the introduction of an amino group to mimic the pharmacophore of memantine and amantadine. The synthesis could proceed via oxidation of the alcohol to the corresponding ketone, followed by reductive amination. Further modifications could include the exploration of different amine substituents to modulate potency and selectivity.

Caption: Synthetic pathway to amino-derivatives.

Exemplary Experimental Protocol: NMDA Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for the NMDA receptor.

Objective: To determine the binding affinity of novel this compound derivatives for the NMDA receptor.

Materials:

-

Rat brain cortices

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[3H]MK-801 (radioligand)

-

Memantine (positive control)

-

Synthesized test compounds

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet and centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer to a protein concentration of 1 mg/mL.

-

Binding Assay: In a 96-well plate, add 50 µL of the membrane preparation, 50 µL of [3H]MK-801 (final concentration 1 nM), and 50 µL of either buffer (for total binding), a high concentration of a known non-competitive antagonist like MK-801 (for non-specific binding), or the test compound at various concentrations.

-

Incubation: Incubate the plate at room temperature for 2 hours.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.

Proposed Research Area 2: Antiviral Agents Targeting Influenza Virus

Rationale

Amantadine and rimantadine are adamantane-based antiviral drugs that were historically used for the treatment of influenza A.[2] Although their clinical utility has diminished due to the emergence of resistant strains, the adamantane scaffold remains a valid starting point for the development of new antiviral agents. The mechanism of action of these drugs involves the inhibition of the M2 proton channel of the influenza A virus. The rigid, lipophilic nature of the this compound core could be exploited to design novel M2 channel inhibitors or inhibitors of other viral targets like neuraminidase.

Proposed Derivatization Strategy

Derivatization efforts could focus on the synthesis of amino and guanidino analogs, as these functionalities are common in antiviral drugs. Additionally, esterification or etherification of the hydroxyl group could be explored to modulate the pharmacokinetic properties of the compounds.

Caption: Potential derivatization pathways for antiviral screening.

Exemplary Experimental Protocol: Neuraminidase Inhibition Assay

This protocol is a representative fluorometric assay for measuring neuraminidase activity.

Objective: To evaluate the inhibitory activity of novel this compound derivatives against influenza virus neuraminidase.

Materials:

-

Influenza virus neuraminidase (recombinant or from viral lysates)

-

MES buffer (32.5 mM MES, 4 mM CaCl2, pH 6.5)

-

MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

-

Oseltamivir carboxylate (positive control)

-

Synthesized test compounds

-

Stop solution (0.14 M NaOH in 83% ethanol)

-

Fluorescence microplate reader

Procedure:

-

Assay Setup: In a black 96-well plate, add 25 µL of MES buffer, 25 µL of the test compound at various concentrations, and 25 µL of neuraminidase enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Initiation: Add 25 µL of MUNANA substrate (final concentration 100 µM) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data from Analogous Compounds

While no direct quantitative biological data for this compound has been identified in the public domain, the following table presents data for analogous adamantane derivatives to provide a benchmark for potential research.

Table 2: Biological Activity of Adamantane Derivatives

| Compound | Target | Assay | Activity (IC50/EC50) | Reference |

| Memantine | NMDA Receptor | [3H]MK-801 Binding | 0.5 - 1.0 µM | Various |

| Amantadine | Influenza A M2 Channel | Plaque Reduction Assay | 0.2 - 0.6 µM | Various |

| Rimantadine | Influenza A M2 Channel | Plaque Reduction Assay | 0.1 - 0.4 µM | Various |

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, chemical scaffold for the development of novel therapeutics. The structural similarities to the well-established adamantane pharmacophore strongly suggest potential applications in the fields of neurodegenerative diseases and antiviral therapy. The synthetic accessibility of the core and the presence of a modifiable hydroxyl group make it an attractive starting point for medicinal chemistry campaigns. The experimental protocols provided in this guide offer a clear path for the initial biological evaluation of new derivatives. Future research should focus on the synthesis of a diverse library of analogs and their systematic screening in relevant biological assays to unlock the full therapeutic potential of this intriguing molecule.

References

- 1. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 2. [Structure and antiviral activity of adamantane-containing polymer preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Octahydro-4,7-methano-1H-inden-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-4,7-methano-1H-inden-5-ol, a saturated bicyclic alcohol with the chemical formula C₁₀H₁₆O, is a versatile synthetic intermediate with applications in materials science and fragrance chemistry.[1][2] Its rigid tricyclic framework, also known by the systematic IUPAC name tricyclo[5.2.1.0²˒⁶]decan-8-ol, makes it a valuable building block in organic synthesis.[2] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential biological activities, with a particular emphasis on experimental details and quantitative data.

Chemical and Physical Properties

This compound is a white to off-white powder or crystalline solid at room temperature.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 13380-89-7 | [1] |

| Molecular Formula | C₁₀H₁₆O | [2] |

| Molecular Weight | 152.23 g/mol | [2] |

| IUPAC Name | tricyclo[5.2.1.0²˒⁶]decan-8-ol | [2] |

| Melting Point | 120-121 °C | ChemBK |

| Boiling Point | 255 °C | ChemBK |

| Density | 1.115 g/cm³ | ChemBK |

| XLogP3 | 2.3 | [2] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. A summary of available spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR (CDCl₃, ppm) | 0.6–2.6 (17H, tricyclodecyl), 3.7 and 4.2 (1H, endo and exo) | [4] |

| ¹³C NMR | Data available | [5] |

| Mass Spectrometry (GC-MS) | Data available | [5] |

| Infrared (IR) Spectroscopy | Data available | [5] |

Note: Detailed peak assignments and spectra can be accessed through the provided sources.

Synthesis

The most common and direct route to this compound is the reduction of the corresponding ketone, octahydro-4,7-methano-1H-inden-5-one (also known as tricyclo[5.2.1.0²˒⁶]decan-8-one).[4][6]

Experimental Protocol: Reduction of Octahydro-4,7-methano-1H-inden-5-one

This protocol is based on a method described for the synthesis of tricyclodecyl alcohol.[4]

Materials:

-

Tricyclo[5.2.1.0²˒⁶]-decan-8-one

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Diethyl ether

-

5 wt% Sodium hydroxide solution

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

In a 100-mL round-bottom flask equipped with a magnetic stirrer, dissolve 0.01 mol of Tricyclo[5.2.1.0²˒⁶]-decan-8-one in 50 mL of ethanol.

-

Stir the reaction mixture for 5 minutes at room temperature.

-

Add 0.05 mol of sodium borohydride (NaBH₄) to the flask.

-

Continue stirring the reaction mixture for 15 hours at room temperature.

-

After the reaction is complete, add 50 mL of water and 100 mL of diethyl ether to the flask.

-

Transfer the solution to a separatory funnel and wash thoroughly with 5 wt% sodium hydroxide solution, followed by dilute hydrochloric acid, and finally with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain the oily tricyclodecyl alcohol product.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Biological Activity

The biological activity of this compound itself is not well-documented in publicly available literature. However, research into its derivatives suggests potential for biological effects.

Potential Estrogenic and Endocrine-Disrupting Effects

Some research indicates that derivatives of this compound may exhibit estrogenic effects, which could impact endocrine functions.[1] This highlights a potential area for further investigation to understand the structure-activity relationship and the specific interactions of these compounds with hormonal pathways.

Potential Antiviral Properties

Derivatives of this compound have also been noted for their potential antiviral properties.[1] The specific mechanisms and the spectrum of antiviral activity remain to be elucidated.

Due to the lack of specific quantitative data and detailed experimental protocols for the biological activities of the parent compound, tables and diagrams for these sections cannot be provided at this time. Further research is required to explore and quantify the biological profile of this compound.

Applications

The primary application of this compound is as a synthetic intermediate.[1]

-

Fragrance Industry: It serves as a precursor for the synthesis of various aldehydes and esters used in perfume compositions to impart floral, fruity, and woody notes.[1][7]

-

Materials Science: It is used as a reagent to enhance the glass transition temperature of polymers like polymethyl methacrylate (PMMA).[1]

-

Organic Synthesis: It is a starting material for the synthesis of other complex molecules, such as cyclopentanonorcamphor.[1]

Conclusion

This compound is a well-characterized compound with established synthetic routes and clear applications in the chemical industry. While its direct biological activity is not extensively studied, the reported effects of its derivatives suggest that this scaffold may be of interest for further investigation in drug discovery and development. This guide provides a foundational overview of the current knowledge, highlighting the need for more in-depth research into the biological and pharmacological properties of this intriguing molecule.

References

- 1. This compound | 13380-89-7 | Benchchem [benchchem.com]

- 2. This compound | C10H16O | CID 95606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0533892B1 - 8-exo-formyl-2,6-exo-tricyclo[5.2.1.0/2,6]decane, method for preparing it and use of same - Google Patents [patents.google.com]

- 4. smr.nsysu.edu.tw [smr.nsysu.edu.tw]

- 5. tricyclo[5.2.1.0,2,6]decan-8-amine | 669-51-2 | Benchchem [benchchem.com]

- 6. Corodane | 13380-94-4 | Benchchem [benchchem.com]

- 7. US20130109761A1 - Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Octahydro-4,7-methano-1H-inden-5-ol in Fragrance Formulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-4,7-methano-1H-inden-5-ol is a versatile synthetic intermediate with a nuanced role in the fragrance industry. While not a powerhouse odorant itself, its true value lies in its function as a precursor to more potent and complex fragrance molecules. Its own olfactory contribution is subtle, characterized by weak green, floral, and slightly harsh notes, making it suitable for niche applications where a delicate modifying effect is desired. This document provides a comprehensive overview of its uses, physical and chemical properties, and protocols for its evaluation in fragrance formulations.

Introduction

This compound, a tricyclic alcohol, holds a significant position in the palette of fragrance chemists. Its rigid molecular structure serves as a foundational scaffold for the synthesis of a variety of aldehydes and ketones with desirable olfactory properties.[1] While its direct application as a fragrance is limited due to its weak and somewhat harsh scent profile, it can be utilized as a subtle modifier in complex formulations.[1][2] This application note will explore both its primary role as a synthetic precursor and its secondary function as a nuanced fragrance component.

Data Presentation

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in fragrance formulations and as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | SCBT |

| Molecular Weight | 152.23 g/mol | SCBT |

| CAS Number | 13380-89-7 | SCBT |

| Appearance | White crystalline powder | Home Sunshine Pharma |

| Melting Point | 120-121 °C | Benchchem |

| Boiling Point | 255 °C | Benchchem |

| logP (o/w) | 1.80340 | PubChem |

| Solubility | Soluble in alcohol | The Good Scents Company |

Olfactory Profile of Derivatives

The true olfactory value of this compound is realized through its derivatives. The following table summarizes the scent characteristics of key derivatives synthesized from this alcohol.

| Derivative Name | Olfactory Description |

| Octahydro-4,7-methano-1H-indene-5-acetaldehyde | Floral, muguet, aldehydic, green, freesia, sweet, and slightly woody notes.[3] |

| 6-Methyl-octahydro-4,7-methano-indene-5-carbaldehyde | Aldehydic note.[3] |

| Mixture of the above two aldehydes | Floral, muguet, aldehydic, green, freesia, sweet, and slightly woody notes.[3] |

| 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-ol | Very weak, green, floral, and fruity notes with an additional harsh character.[4] |

Experimental Protocols

Protocol for Sensory Evaluation of a Fragrance Ingredient

This protocol outlines a standard procedure for the sensory evaluation of a fragrance raw material like this compound.

Objective: To characterize the olfactory profile of the fragrance ingredient and assess its performance over time.

Materials:

-

This compound

-

Ethanol (perfumer's grade, odorless)

-

Glass vials with caps

-

Pipettes

-

Smelling strips (blotters)

-

Stopwatch

-

Panel of trained sensory analysts

Procedure:

-

Preparation of Solutions: Prepare dilutions of the fragrance ingredient in ethanol at 1%, 5%, and 10% (w/w).

-

Initial Olfactory Assessment:

-

Dip a clean smelling strip into the 10% solution, ensuring it is saturated but not dripping.

-

Allow the solvent to evaporate for approximately 10-15 seconds.

-

Present the strip to the sensory panel and ask them to describe the initial odor characteristics. Record descriptors for top notes.

-

-

Odor Evolution (Dry-Down) Analysis:

-

Evaluate the scent from the same smelling strip at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).

-

At each time point, record the olfactory profile, noting the emergence of middle and base notes, and any changes in character or intensity.

-

-

Substantivity on Skin:

-

Apply a small amount of the 10% solution to a designated area on the forearm.

-

Evaluate the scent evolution on the skin at the same time intervals as the smelling strip.

-

-

Data Analysis:

-

Compile the descriptors from all panelists.

-

Create an odor profile chart that maps the scent characteristics over time.

-

Analyze the longevity and substantivity of the ingredient.

-

Mandatory Visualizations

Caption: Synthetic pathways from this compound to its fragrant derivatives.

Caption: Workflow for the sensory evaluation of a new fragrance ingredient.

Applications in Fragrance Formulation

Primary Role as a Synthetic Intermediate

The principal application of this compound in the fragrance industry is as a starting material for the synthesis of more complex and olfactively potent molecules.[1] Its rigid, bicyclic structure provides a unique framework that, upon functional group transformation, yields aldehydes and ketones with desirable floral, fruity, and woody notes.[1] These derivatives are then incorporated into a wide range of consumer products, including fine fragrances, personal care items, and household cleaners.[1] A notable study demonstrated that aldehydes derived from this alcohol significantly improved the longevity and complexity of perfume formulations.[1]

Use as a Subtle Fragrance Modifier

Due to its own weak and somewhat harsh scent profile, this compound is not typically used as a primary fragrance component. However, in certain complex formulations, it can be employed in trace amounts to impart subtle green and floral nuances. Its high boiling point and crystalline nature can also contribute to the overall stability and fixation of a fragrance, although this is not its primary function. Its use in this context is limited to niche applications where a perfumer seeks a very specific, subtle effect.[1]

Conclusion

This compound is a valuable molecule for the fragrance industry, primarily serving as a key building block for the synthesis of more impactful fragrance ingredients. Its direct use in formulations is limited but can be effective in the hands of an experienced perfumer seeking a subtle, modifying note. The provided protocols and data offer a foundational understanding for researchers and developers working with this versatile compound. Further research into novel derivatives and a more detailed characterization of its performance in various consumer product bases would be of significant value to the field.

References

- 1. This compound | 13380-89-7 | Benchchem [benchchem.com]

- 2. 1-(octahydro-4,7-methanoinden-5-yl)-propan-2-ol [thegoodscentscompany.com]

- 3. US20130109761A1 - Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]

- 4. US9834738B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]

Octahydro-4,7-methano-1H-inden-5-ol: A Versatile Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-4,7-methano-1H-inden-5-ol, a saturated tetracyclic alcohol with a rigid cage-like structure, is emerging as a valuable synthetic intermediate in various fields of chemistry. Its unique three-dimensional architecture, derived from the readily available dicyclopentadiene, provides a robust scaffold for the synthesis of complex molecules. This document outlines the applications of this compound as a synthetic intermediate, with a particular focus on its potential in drug discovery as a bioisostere of adamantane, and provides detailed experimental protocols for its key transformations.

Application in Drug Discovery: A Bioisosteric Approach

The rigid, lipophilic nature of the octahydro-4,7-methano-1H-indene core makes it an attractive bioisostere for the adamantane moiety. Adamantane derivatives have found therapeutic applications, most notably as antiviral agents (e.g., amantadine, rimantadine) and as modulators of the N-methyl-D-aspartate (NMDA) receptor (e.g., memantine).[1] The tricyclo[5.2.1.02,6]decane skeleton of this compound offers a similar spatial arrangement of substituents, allowing for the design of novel bioactive compounds with potentially improved pharmacological profiles.

Antiviral Drug Development

Amantadine and rimantadine exert their antiviral effects against the influenza A virus by blocking the M2 proton ion channel. The adamantane cage is crucial for this interaction. The octahydro-4,7-methano-1H-indene scaffold can be functionalized to mimic the key pharmacophoric features of these drugs, offering a pathway to novel M2 channel inhibitors that may overcome existing resistance. While specific derivatives of this compound have not yet been commercialized as antiviral drugs, the exploration of polycyclic scaffolds as adamantane replacements is an active area of research.[2]

NMDA Receptor Antagonists

Memantine, an adamantane derivative, is an uncompetitive antagonist of the NMDA receptor used in the treatment of Alzheimer's disease. The cage structure contributes to the drug's binding within the receptor's ion channel. The synthesis of novel benzopolycyclic amines from related cage compounds has been reported, with some derivatives displaying low micromolar NMDA receptor antagonist activity.[1] This suggests that the octahydro-4,7-methano-1H-indene skeleton can serve as a viable starting point for the development of new central nervous system (CNS) active agents.

Other Synthetic Applications

Beyond medicinal chemistry, this compound and its derivatives are utilized in materials science and fragrance chemistry.

-

Polymer Chemistry: The corresponding ketone, Tricyclo[5.2.1.02,6]decan-8-one, can be used as a monomer to enhance the glass transition temperature of polymers like polymethyl methacrylate (PMMA).

-

Fragrance Industry: Aldehyde derivatives of the octahydro-4,7-methano-1H-indene skeleton are valued in the fragrance industry for their unique and long-lasting scent profiles.[3]

-

Synthesis of Cyclopentanonorcamphor: This intermediate is a known precursor for the synthesis of cyclopentanonorcamphor, a strained polycyclic ketone of interest in mechanistic organic chemistry.[4]

Experimental Protocols

Protocol 1: Oxidation of this compound to Tricyclo[5.2.1.02,6]decan-8-one

This protocol describes the conversion of the secondary alcohol to the corresponding ketone, a key intermediate for further functionalization.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-